molecular formula C11H9BrN2OS B8568522 2-[2-(3-bromophenyl)-1,3-thiazol-4-yl]acetamide

2-[2-(3-bromophenyl)-1,3-thiazol-4-yl]acetamide

Cat. No. B8568522
M. Wt: 297.17 g/mol
InChI Key: UALSLXGBFBSXCI-UHFFFAOYSA-N
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Patent
US04379791

Procedure details

Ethyl 2-(3-bromophenyl)-4-thiazolylacetate prepared by the process in Example 2 (10 g) in 75 ml of 28% NH4OH was stirred at room temperature. About 10 ml of dioxane was added to facilitate mixing. After 10 days, the crystalline product was filtered. The yield of product was 8.3 g, mp 150°-152° C. When recrystallized from alcohol, it melted 152°-154° C.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
Example 2
Quantity
10 g
Type
reactant
Reaction Step Two
Quantity
10 mL
Type
reactant
Reaction Step Three
Name
Quantity
75 mL
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:3]=[C:4]([C:8]2[S:9][CH:10]=[C:11]([CH2:13][C:14]([O:16]CC)=O)[N:12]=2)[CH:5]=[CH:6][CH:7]=1.O1CCOCC1.[NH4+:25].[OH-]>>[Br:1][C:2]1[CH:3]=[C:4]([C:8]2[S:9][CH:10]=[C:11]([CH2:13][C:14]([NH2:25])=[O:16])[N:12]=2)[CH:5]=[CH:6][CH:7]=1 |f:2.3|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrC=1C=C(C=CC1)C=1SC=C(N1)CC(=O)OCC
Step Two
Name
Example 2
Quantity
10 g
Type
reactant
Smiles
Step Three
Name
Quantity
10 mL
Type
reactant
Smiles
O1CCOCC1
Step Four
Name
Quantity
75 mL
Type
reactant
Smiles
[NH4+].[OH-]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
was stirred at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
to facilitate mixing
FILTRATION
Type
FILTRATION
Details
the crystalline product was filtered
CUSTOM
Type
CUSTOM
Details
When recrystallized from alcohol, it
CUSTOM
Type
CUSTOM
Details
melted 152°-154° C.

Outcomes

Product
Details
Reaction Time
10 d
Name
Type
Smiles
BrC=1C=C(C=CC1)C=1SC=C(N1)CC(=O)N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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